![molecular formula C17H16F2N2O3S B2478240 2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-17-1](/img/structure/B2478240.png)
2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties. DFP-10825 has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation : Benzenesulfonamides have been synthesized and evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds have been studied for their potential in blocking enzyme activity in the brain, which is crucial for understanding neurochemical pathways and developing treatments for neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition : Derivatives of benzenesulfonamides have been investigated for their inhibitory effects on carbonic anhydrase I and II. These studies are significant for understanding the potential therapeutic applications of these compounds in managing conditions like glaucoma and edema by modulating fluid secretion and pH balance in the body (Gul et al., 2016).
Selective Enzyme Inhibition : The introduction of specific substituents, like fluorine atoms, to benzenesulfonamide derivatives has been shown to preserve or enhance the potency and selectivity of these compounds towards specific enzymes, such as cyclooxygenase-2 (COX-2). This selectivity is crucial for the development of anti-inflammatory drugs that minimize gastrointestinal side effects (Hashimoto et al., 2002).
Antimicrobial and Anti-HIV Activity : Novel benzenesulfonamides with specific structural modifications have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These studies are foundational for drug development efforts aimed at infectious diseases (Iqbal et al., 2006).
Antiproliferative Activity : Research has also focused on the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, indicating their potential use in cancer treatment. The evaluation of these compounds against various cancer cell lines helps in identifying promising leads for further development (Motavallizadeh et al., 2014).
Propriétés
IUPAC Name |
2,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-7-8-16(15(19)10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUCUBQZHVFJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.